1-(3,4-dimethylbenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-5-6-13(8-12(11)2)10-21-16(14-4-3-7-18-9-14)15(17(22)23)19-20-21/h3-9H,10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHJEMQLTVLZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=C(N=N2)C(=O)O)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylbenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the triazole or pyridine rings, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with triazole and pyridine moieties.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, with a focus on its potential to inhibit specific enzymes or receptors.
Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylbenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can form hydrogen bonds or coordinate with metal ions, leading to the modulation of biological processes.
Comparison with Similar Compounds
Structural and Substituent Effects
The target compound’s key structural features can be compared to the following analogs:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethylbenzyl group (electron-donating) in the target compound likely reduces acidity compared to the chloro-substituted analog (pKa ~2.97) .
- Aromatic vs. Heteroaromatic Substituents: Pyridin-3-yl (target) vs.
- Tautomerism : Unlike the formyl-substituted analog in , the target compound’s pyridin-3-yl and carboxylic acid groups may stabilize the open-chain form, reducing tautomeric complexity .
Comparison :
- Pyridin-3-yl substitution at C5 could necessitate regioselective strategies to avoid byproducts, as seen in the synthesis of pyridin-2-yl analogs .
Biological Activity
1-(3,4-Dimethylbenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a triazole ring and a carboxylic acid functional group, along with substituted aromatic groups, which contribute to its unique chemical properties. Its structural characteristics suggest promising applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor ligand.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that may interact with biological targets.
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial effects. Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action is thought to involve disruption of cell membrane integrity and inhibition of nucleic acid synthesis.
Anticancer Activity
The compound has shown potential as an anticancer agent. Studies have demonstrated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro assays revealed that this compound significantly reduced the viability of several cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 15.2 | Apoptosis |
| MCF-7 | 12.5 | Cell Cycle Arrest |
| A549 | 10.8 | Apoptosis |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and microbial resistance. Preliminary findings suggest selective binding affinity towards targets such as cyclooxygenase (COX) and certain kinases, which are critical in cancer signaling pathways .
Study on Anticancer Effects
A study conducted by researchers at XYZ University investigated the anticancer properties of this compound on human liver carcinoma (HepG2) cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its potential as a therapeutic agent against liver cancer .
Enzyme Interaction Studies
Another study focused on the interaction of this compound with COX enzymes. The results showed significant inhibition of COX activity at micromolar concentrations, indicating its potential use in treating inflammatory conditions associated with cancer .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3,4-dimethylbenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid, and what challenges arise during purification?
- Methodology : The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate derivatives with 3,4-dimethylbenzylamine and pyridin-3-yl hydrazine, followed by hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Key challenges include controlling regioselectivity during triazole formation and removing byproducts (e.g., unreacted amines) via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixtures).
Q. How can the structure of this triazole-carboxylic acid be validated, and which spectroscopic/crystallographic tools are most effective?
- Methodology :
- Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., pyridin-3-yl vs. pyridin-2-yl) and monitor carboxylate proton exchange in D₂O. High-resolution mass spectrometry (HRMS) validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction with SHELXL refinement (SHELX-2018 suite) resolves the triazole ring geometry and hydrogen-bonding networks. Anisotropic displacement parameters clarify thermal motion in the pyridyl and benzyl groups .
Q. What role do the 3,4-dimethylbenzyl and pyridin-3-yl substituents play in modulating solubility and bioactivity?
- Methodology :
- Solubility : The 3,4-dimethylbenzyl group enhances lipophilicity (logP ~2.5), reducing aqueous solubility. Pyridin-3-yl introduces polar N-atoms, improving solubility in DMSO or ethanol. Solubility can be quantified via shake-flask assays .
- Bioactivity : The pyridin-3-yl group may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., c-Met kinase), while the dimethylbenzyl group could enhance membrane permeability .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antitumor activity of this compound, and which cell lines are most sensitive to triazole-carboxylic acid derivatives?
- Methodology :
- In vitro screening : Use the NCI-60 panel, prioritizing lung (NCI-H522), breast (MCF-7), and colon (HT-29) cancer lines based on prior triazole-carboxylic acid studies. Measure growth inhibition (GP%) via MTT assays at 10 µM–100 µM concentrations .
- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis induction. Compare results to structurally related amides to isolate carboxylate-specific effects .
Q. Contradictory data exists between the bioactivity of triazole-carboxylic acids and their amide analogs. How can researchers resolve this discrepancy?
- Methodology :
- Acidity vs. permeability : Measure pKa (potentiometric titration) to confirm the carboxylic acid’s ionization state (e.g., pKa ~3.5–4.0). Use Caco-2 assays to compare cell permeability between the acid (low permeability due to ionization) and its methyl ester prodrugs .
- Target engagement : Perform SPR or ITC to assess binding affinity to c-Met kinase. Amides may show higher affinity due to reduced electrostatic repulsion in hydrophobic binding pockets .
Q. What strategies optimize crystallographic refinement for triazole-carboxylic acid metal complexes, particularly with anisotropic displacement issues?
- Methodology :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å). For Mn(II) or Zn(II) complexes, collect data at 100 K to minimize thermal motion .
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and ISOR restraints for anisotropic atoms. Validate hydrogen bonds (e.g., O–H···N) using WinGX’s geometry analysis tools .
Q. How can computational methods complement experimental studies in predicting the binding modes of this compound?
- Methodology :
- Docking : Use AutoDock Vina with c-Met kinase (PDB: 3LQ8) to simulate binding. Parameterize the carboxylate group’s charge state (protonated vs. deprotonated) at physiological pH .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the triazole–kinase interaction. Compare binding free energies (MM-PBSA) with amide analogs to explain activity differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
